![molecular formula C18H19ClN6O2S B2581524 4-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide CAS No. 2319638-37-2](/img/structure/B2581524.png)
4-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a triazolo[4,3-b]pyridazine ring, a cyclopropyl group, an azetidine ring, and a benzenesulfonamide moiety . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The triazolo[4,3-b]pyridazine ring, in particular, is a heterocyclic ring that contains nitrogen atoms . This could potentially allow the compound to participate in a variety of chemical reactions.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, triazolothiadiazines can participate in reactions with various nucleophiles .Scientific Research Applications
Anti-Asthmatic Activities
Research has revealed that certain compounds structurally related to 4-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide have shown potential in treating asthma. A study highlighted the synthesis of similar compounds which inhibited bronchoconstriction in guinea pigs, indicating their potential anti-asthmatic activities (Kuwahara et al., 1997).
Cytotoxic Properties
Compounds structurally similar to the subject chemical have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. In a study, these compounds demonstrated potent cytotoxic activity against Acute Lymphoblastic Leukemia (ALL) cell lines and human breast adenocarcinoma cells (Mamta et al., 2019).
Anticancer Activity
Another study focused on derivatives of the compound, which showed moderate to high anticancer activity. This indicates the potential of these compounds in developing new anticancer therapies (Brzozowski, 1998).
Antimicrobial Evaluation
Research on compounds structurally related to this compound also includes their antimicrobial properties. A study synthesized and tested a series of compounds for antimicrobial activity against bacteria and fungi, showing variable and modest activities (Kumara et al., 2013).
Antitumor Activity
There's also evidence of antitumor properties in similar compounds. A study reported the synthesis of triazolo[4,3-a]pyrimidin-6-sulfonamide with thiazolidinone moiety, which showed inhibitory effects on the growth of various cancer cell lines (Hafez & El-Gazzar, 2009).
Antibacterial and Antifungal Properties
Furthermore, research on pyrazoline and pyrazole derivatives, which are structurally related, showed significant antibacterial and antifungal activities. This suggests the potential use of these compounds in developing new antimicrobial agents (Hassan, 2013).
Future Directions
Mechanism of Action
Target of Action
Compounds with a triazolo-pyridazine structure are often associated with various pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific targets of such compounds can vary widely depending on the exact structure and functional groups present.
Properties
IUPAC Name |
4-chloro-N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2S/c1-23(28(26,27)15-6-4-13(19)5-7-15)14-10-24(11-14)17-9-8-16-20-21-18(12-2-3-12)25(16)22-17/h4-9,12,14H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQXKGWPPCIATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2581442.png)
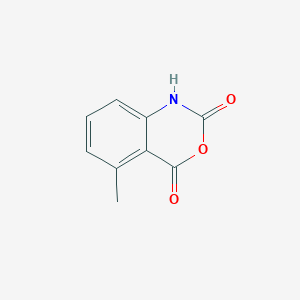
![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide](/img/structure/B2581445.png)
![N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2581447.png)
![N'-[(1Z)-(4-methylphenyl)methylidene]quinoline-6-carbohydrazide](/img/structure/B2581449.png)
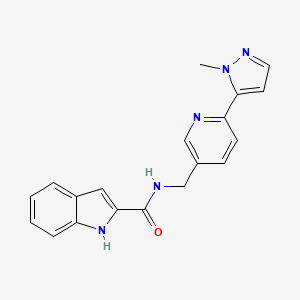

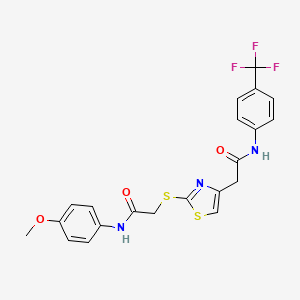
![4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2581454.png)
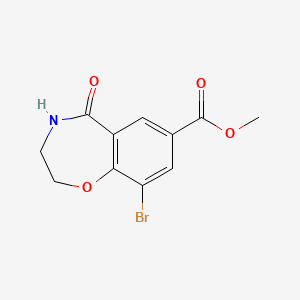
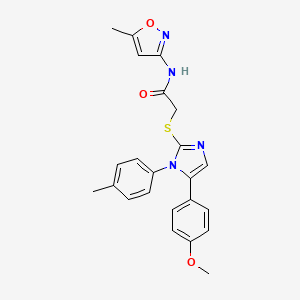
![7-Methoxy-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B2581457.png)
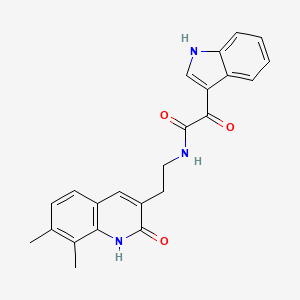
![(2Z)-N-acetyl-6-bromo-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide](/img/structure/B2581464.png)
